molecular formula C16H17F3N4O2S2 B2756668 3-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392296-86-5

3-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B2756668
CAS RN: 392296-86-5
M. Wt: 418.45
InChI Key: SGUXWLFXZSEPCV-UHFFFAOYSA-N
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Description

3-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C16H17F3N4O2S2 and its molecular weight is 418.45. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of novel heterocyclic compounds incorporating thiazole and thiadiazole moieties, such as 3-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide, has been explored for their potential anticancer activities. These compounds have been synthesized through facile methods and evaluated in vitro for their efficacy against cancer cell lines. For instance, certain derivatives have shown potent anticancer activity against Hepatocellular carcinoma cell line (HepG-2), with significant IC50 values indicating their potential as therapeutic agents in cancer treatment (Gomha et al., 2017).

Antibacterial and Antifungal Properties

Another area of research interest for compounds like 3-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is their potential antibacterial and antifungal properties. Studies have synthesized azole derivatives and evaluated their antibacterial activity, finding some compounds to exhibit good antibacterial activity against specific strains (Tumosienė et al., 2012). Furthermore, novel pyrazole, thiophene, thiazole, and thiadiazole derivatives have been synthesized and assessed for their antimicrobial properties, showing moderate activity and highlighting their potential as antimicrobial agents (Farag et al., 2009).

Anti-inflammatory and Analgesic Potential

The exploration of 3-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide derivatives for their anti-inflammatory and analgesic properties has also been a significant area of research. A series of substituted thiadiazoles have been designed, synthesized, and evaluated for their anti-inflammatory and analgesic activities. Some compounds have shown promising results, comparable to known drugs like ibuprofen, indicating their potential for development into new therapeutic agents in this domain (Shkair et al., 2016).

properties

IUPAC Name

3-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S2/c1-9(2)7-12(24)21-14-22-23-15(27-14)26-8-13(25)20-11-6-4-3-5-10(11)16(17,18)19/h3-6,9H,7-8H2,1-2H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUXWLFXZSEPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

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